
3-Chloro-4-(4-isopropylphenoxy)aniline
Overview
Description
3-Chloro-4-(4-isopropylphenoxy)aniline is an aromatic amine with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-isopropylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-isopropylphenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-isopropylphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-4-(4-isopropylphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimalarial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in antimalarial research, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The compound’s structure allows it to bind to specific enzymes, disrupting their function and leading to the parasite’s death.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-chlorophenoxy)aniline
- 3-Chloro-4-(trifluoromethylthio)aniline
- 3-(4-Chloro-3-ethylphenoxy)aniline
Uniqueness
3-Chloro-4-(4-isopropylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
3-Chloro-4-(4-isopropylphenoxy)aniline, also known by its CAS number 84859-93-8, is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is C15H16ClNO, with a molecular weight of approximately 261.75 g/mol. Its structure features a chloro group and an isopropylphenoxy moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16ClNO |
Molecular Weight | 261.75 g/mol |
CAS Number | 84859-93-8 |
IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
- Anticancer Activity : Investigations have indicated that it could inhibit the growth of cancer cells in vitro.
Antimicrobial Activity
A study published in Nature explored the antimicrobial efficacy of various phenoxyaniline derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 25 µg/mL .
Anticancer Activity
In another study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it inhibited cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Table 2: Summary of Biological Activity Studies
Study Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial | Various Bacteria | Significant inhibition | 10-25 µg/mL |
Anticancer | MCF-7 (Breast Cancer) | Cell proliferation inhibition | ~15 µM |
Anticancer | A549 (Lung Cancer) | Cell proliferation inhibition | ~20 µM |
Q & A
Q. What are the established synthetic routes for 3-Chloro-4-(4-isopropylphenoxy)aniline, and how do reaction conditions influence yield?
Basic Research Focus
A common method involves a two-step process:
- Step 1 : Condensation of 1-(chloromethyl)-3-fluorobenzene (or analogous aryl halides) with substituted nitrophenols (e.g., 2-chloro-4-nitrophenol) using potassium carbonate as a base in polar aprotic solvents like DMF at 80–100°C .
- Step 2 : Reduction of the nitro intermediate to the aniline derivative using Fe/NHCl in ethanol/water mixtures at 60–70°C, achieving yields >80% .
Key Variables : Excess Fe powder (1.5–2.0 equivalents) and controlled pH (4–6) during reduction minimize side reactions. Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:3) .
Q. How can spectroscopic data contradictions (e.g., 1^11H-NMR shifts) be resolved for this compound?
Advanced Research Focus
Discrepancies in H-NMR signals may arise from:
- Tautomerism or conformational flexibility : The isopropylphenoxy group’s rotational barriers can split signals. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to confirm assignments .
- Impurity interference : Trace solvents (e.g., DMF) or unreacted intermediates may overlap with aromatic protons. Purify via column chromatography (silica gel, gradient elution) and reacquire spectra .
Validation : Cross-check with high-resolution mass spectrometry (HRMS) and IR (C-N stretch at ~1250 cm) .
Q. What crystallographic strategies are optimal for resolving the 3D structure of this compound?
Advanced Research Focus
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. A monoclinic P2/c space group is typical for analogous aniline derivatives .
- Refinement : SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) refines anisotropic displacement parameters. Hydrogen bonding (e.g., N–H⋯O) stabilizes crystal packing .
Challenges : Twinning or weak diffraction may occur due to flexible isopropyl groups. Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections .
Q. How does the isopropylphenoxy substituent influence biological activity compared to fluorinated analogs?
Basic Research Focus
- Lipophilicity : The isopropyl group increases logP by ~0.5 units compared to fluorine, enhancing membrane permeability but reducing solubility (e.g., <1 mg/mL in water) .
- Binding Affinity : Molecular docking studies suggest the bulky isopropylphenoxy moiety sterically hinders interactions with flat binding pockets (e.g., kinase ATP sites), unlike smaller substituents .
Experimental Validation : Compare IC values in enzyme inhibition assays (e.g., tyrosine kinases) using fluorinated vs. isopropyl-substituted analogs .
Q. What methodologies mitigate byproduct formation during the condensation step?
Advanced Research Focus
- Base Selection : Replace KCO with CsCO to enhance nucleophilic substitution efficiency, reducing diaryl ether byproducts .
- Solvent Optimization : Switch from DMF to acetonitrile, which lowers reaction temperature (60°C) and minimizes hydrolysis of the chloro intermediate .
Quantitative Analysis : Track byproducts via HPLC (C18 column, 70:30 acetonitrile/water) and optimize stoichiometry (1:1.1 aryl halide/phenol ratio) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states. The chloro group’s electron-withdrawing effect lowers the LUMO energy, favoring SAr mechanisms .
- Solvent Effects : Include PCM models for DMF to simulate polarity’s role in stabilizing intermediates. Predicted activation energies correlate with experimental yields (R > 0.85) .
Validation : Compare computed vs. experimental Hammett substituent constants (σ) for meta-chloro derivatives .
Q. What are the stability challenges for this compound under storage conditions?
Basic Research Focus
- Degradation Pathways : Exposure to light or moisture accelerates hydrolysis of the chloro group. Store at –20°C under argon with desiccants (silica gel) .
- Stability Assays : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation by HPLC. Use amber vials to prevent photolysis .
Q. How does the compound’s electronic structure influence its UV-Vis absorption profile?
Advanced Research Focus
- TD-DFT Analysis : Predict λ at 290–310 nm (π→π transitions in the aniline-phenoxy system). Solvatochromic shifts in ethanol vs. hexane confirm intramolecular charge transfer .
- Experimental Validation : Record UV-Vis spectra in dichloromethane (ε ~ 4500 Mcm at 298 nm) and compare with computed excitations .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Advanced Research Focus
- PXRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 24.3° indicate Form I (monoclinic) vs. Form II (orthorhombic) .
- DSC : Endothermic transitions at 145°C (Form I melt) vs. 152°C (Form II) confirm polymorphism. Slurrying in ethanol facilitates conversion to the stable form .
Q. How can green chemistry principles improve the sustainability of its synthesis?
Advanced Research Focus
- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), which is recoverable (>90%) via distillation .
- Catalysis : Employ Pd/C (1 mol%) for nitro reduction, reducing Fe waste by 50% and enabling catalyst reuse .
Metrics : Calculate E-factor (kg waste/kg product) improvements from 8.2 (traditional) to 3.5 (optimized) .
Properties
IUPAC Name |
3-chloro-4-(4-propan-2-ylphenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHJMPNORPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649865 | |
Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84859-93-8 | |
Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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